Ghrelin Receptor Target Annotation vs. Class-Level H3 Receptor Focus
Vendor annotation indicates that the primary target of CAS 893984-68-4 is the ghrelin receptor (GHSR), whereas the majority of structurally related imidazo[2,1-b]thiazole acetamides disclosed in the Neurogen patent family are optimized for histamine H3 receptor binding [1]. However, no quantitative binding data (Ki, IC50) for CAS 893984-68-4 at either GHSR or H3 receptors are available in the public domain as of the search date. The target differentiation is therefore based on vendor-claimed annotation rather than on experimentally measured selectivity ratios. This limitation must be explicitly acknowledged for procurement decisions.
| Evidence Dimension | Primary molecular target annotation |
|---|---|
| Target Compound Data | Annotated as ghrelin receptor (GHSR) ligand per vendor database |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole amides in US 7,728,009 are optimized for histamine H3 receptor; no GHSR data reported |
| Quantified Difference | Qualitative target divergence; no quantitative selectivity ratio measurable from public data |
| Conditions | Target annotation extracted from vendor product page (BenchChem); no peer-reviewed assay data found |
Why This Matters
If ghrelin receptor targeting is confirmed, this compound would address a different biological space than the H3-receptor-focused imidazo[2,1-b]thiazole library, making it non-substitutable for CNS histamine-related screening campaigns.
- [1] Neurogen Corporation. Thiazole amides, imidazole amides and related analogues. US Patent 7,728,009 B1. Histamine H3 receptor binding data for representative compounds in Tables 1–5. Available at: https://patents.google.com/patent/US7728009B1/en View Source
